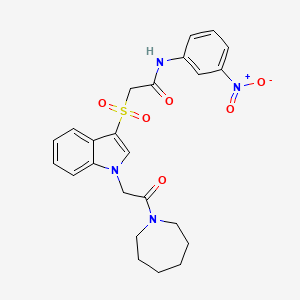

![molecular formula C27H23N3O2S B2539221 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922609-49-2](/img/structure/B2539221.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that appears to incorporate several distinct functional groups and structural motifs, including a thiazole ring, a naphthalene moiety, and a pyridine ring. These structural features suggest that the compound could have interesting chemical and biological properties, potentially including interactions with various enzymes or receptors due to the presence of multiple aromatic systems and heteroatoms.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, the reaction of hydrazinecarbothioamide with hydrazonoyl halides has been shown to yield new thiazole derivatives . Although the specific synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is not detailed in the provided papers, the methods outlined could potentially be adapted to synthesize the compound by incorporating the appropriate naphthalene and pyridine-based substituents at the relevant positions in the thiazole scaffold.

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by the presence of conjugated systems due to the aromatic rings and the potential for resonance within the thiazole ring. The ethoxy group on the benzothiazole would introduce an element of steric hindrance and could affect the electronic properties of the molecule. The naphthalene and pyridine rings could contribute to the overall planarity of the molecule, potentially influencing its ability to interact with flat, aromatic binding sites on biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide are not described in the provided papers, the presence of the acetamide group suggests potential reactivity under acidic or basic conditions, which could lead to hydrolysis. The thiazole ring might participate in nucleophilic substitution reactions, especially if activated by adjacent functional groups. The aromatic moieties could undergo electrophilic substitution reactions, although such reactivity would be influenced by the substitution pattern and the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests that it would likely be non-polar and hydrophobic, which could affect its solubility in various solvents. The compound's melting and boiling points, as well as its stability, would be determined by the intermolecular forces present, such as pi-pi stacking interactions between aromatic rings and hydrogen bonding involving the acetamide moiety. The electronic properties, such as UV-Vis absorption and fluorescence, would be influenced by the conjugated system and the specific electronic effects of the substituents.

Applications De Recherche Scientifique

Anti-Parkinson's Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide derivatives have been studied for their potential anti-Parkinson's activity. A study synthesized novel derivatives and evaluated their anti-Parkinson's screening using in vitro free radical scavenging assay and in vivo anti-Parkinson's screening by 6-Hydroxydopamine lesioned rat's model (6-OHDA). The derivatives showed significant anti-Parkinson's activity in this model, indicating potential therapeutic applications in treating Parkinson's disease (Gomathy et al., 2012).

Anticancer and Anti-Inflammatory Agents

Another research focus has been the synthesis and biological evaluation of these derivatives as potential anticancer and anti-inflammatory agents. A study created various derivatives and conducted animal toxicity, analgesic, and anti-inflammatory studies, highlighting the potential of these compounds in cancer and inflammation treatment (Thabet et al., 2011).

Synthesis of Pyridine and Pyridazine Derivatives

These compounds have also been used in the synthesis of a range of heterocyclic compounds. A study detailed the synthesis of pyridine, pyridazine, pyrimido-[4,5-c]pyridazine, pyrido[3,4-c]pyridazine, 1,6-naphthyridine, and phthalazine derivatives. These derivatives have diverse potential applications in various fields of chemistry and pharmacology (Rady & Barsy, 2006).

Antiproliferative Activity Studies

The derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing promising results. This highlights the potential of these compounds in developing new cancer therapies (Alqahtani & Bayazeed, 2020).

Synthesis of Polybenzoquinazolines

These derivatives have also been used in the synthesis of polybenzoquinazolines, showcasing their utility in creating complex molecular structures with potential applications in materials science and chemistry (Wei et al., 2016).

Synthesis of Thiazolo[3,2-a]pyridines

The derivatives have been used in synthesizing thiazolo[3,2-a]pyridines, a class of compounds with potential applications in medicinal chemistry and drug development (Ammar et al., 2005).

Evaluation of Heterocyclic Derivatives

Studies have evaluated these derivatives for various biological activities like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings suggest a wide range of potential therapeutic applications (Faheem, 2018).

Propriétés

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O2S/c1-2-32-23-14-8-15-24-26(23)29-27(33-24)30(18-21-12-5-6-16-28-21)25(31)17-20-11-7-10-19-9-3-4-13-22(19)20/h3-16H,2,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURORRJNNUVETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)